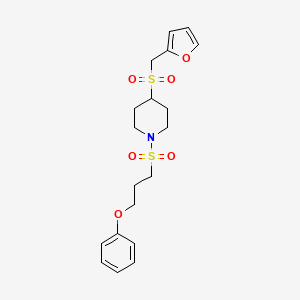
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a complex organic compound with a unique structure that includes dichlorobenzene, sulfonamide, and tetrahydrothiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dichlorobenzene moiety: This can be achieved through chlorination reactions.
Synthesis of the sulfonamide group: This involves the reaction of amines with sulfonyl chlorides under controlled conditions.
Incorporation of the tetrahydrothiophene ring: This step may involve cyclization reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Halogen atoms in the dichlorobenzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce amines.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide: Shares structural similarities but differs in the functional groups attached to the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide: Lacks the dichloro substitution on the benzene ring.
Uniqueness
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4S2/c1-10(2)8-17(11-5-6-22(18,19)9-11)23(20,21)12-3-4-13(15)14(16)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOAEGMUTSZDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)

![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)
![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)


![(2E)-2-cyano-3-(2-propoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2591360.png)


![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)

![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)


